N,N-diethyl-2-(4-methylphenyl)acetamide
Overview
Description
N,N-diethyl-2-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 205.146664230 g/mol and the complexity rating of the compound is 191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicide Metabolism and Environmental Impact
N,N-diethyl-2-(4-methylphenyl)acetamide is structurally related to chloroacetamide herbicides such as acetochlor, alachlor, butachlor, and metolachlor, which are widely used in agriculture. Studies have shown that these herbicides undergo complex metabolic pathways in both human and rat liver microsomes, involving intermediates like CDEPA and CMEPA, leading to products such as dialkylbenzoquinone imine, which is implicated in carcinogenicity. This metabolism involves cytochrome P450 isoforms CYP3A4 and CYP2B6 (Coleman et al., 2000). The environmental impact of these herbicides is also significant, as they have been shown to be present in streams within the Mississippi River Basin, raising concerns about water pollution (Clark & Goolsby, 1999).
Chemical Synthesis and Applications
In the field of chemical synthesis, this compound derivatives have been synthesized using microwave irradiation techniques. These derivatives are useful in the synthesis of complex organic compounds like 2,6-dimethyl-3-aryl-4(1H)-quinolones, demonstrating the compound's versatility in organic chemistry (Liu Chang-chu, 2014).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been investigated for their potential as kappa-opioid agonists. These studies involve the synthesis of various compounds and their biological evaluation, indicating the compound's relevance in the development of new pharmaceuticals (Barlow et al., 1991).
Environmental Chemistry
Further studies in environmental chemistry have assessed the leaching behavior of acetochlor, a herbicide structurally related to this compound, highlighting the potential for groundwater contamination. This research is crucial for understanding the environmental fate and impact of these compounds (Balinova, 1997).
Properties
IUPAC Name |
N,N-diethyl-2-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-14(5-2)13(15)10-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDMMHJEROVTHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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